(R)-(-)-Agrimol B chemical structure and properties
(R)-(-)-Agrimol B chemical structure and properties
Title: (R)-(-)-Agrimol B: A Comprehensive Technical Whitepaper on Chemical Properties, Mechanisms, and Therapeutic Applications
Executive Summary
(R)-(-)-Agrimol B is a naturally occurring acylphloroglucinol derivative primarily isolated from the root-sprouts of Agrimonia pilosa Ledeb., a plant with a rich history in traditional medicine [5]. Recent pharmacological research has repositioned this polyphenol as a highly potent bioactive molecule with profound anti-adipogenic, anticancer, and antibacterial properties. This whitepaper provides an authoritative, in-depth analysis of the chemical structure, molecular mechanisms, and validated experimental methodologies associated with (R)-(-)-Agrimol B, serving as a foundational guide for researchers and drug development professionals.
Chemical Identity and Structural Properties
(R)-(-)-Agrimol B belongs to the class of phenols, specifically characterized as a complex acylphloroglucinol. Its structure features multiple phenolic hydroxyl groups and methoxy substitutions, which dictate its high solubility in organic solvents and its capacity to interact with multiple intracellular protein targets via hydrogen bonding and hydrophobic interactions.
Table 1: Physicochemical Properties of (R)-(-)-Agrimol B
| Property | Value |
| Chemical Name | (2S)-1-[3,5-Bis[[2,6-dihydroxy-4-methoxy-3-methyl-5-(1-oxobutyl)phenyl]methyl]-2,4,6-trihydroxyphenyl]-2-methyl-1-butanone |
| CAS Number | 55576-66-4 |
| Molecular Formula | C37H46O12 |
| Molecular Weight | 682.75 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in Methanol, Ethyl Acetate, Chloroform, DMSO; Insoluble in Water |
| Storage Conditions | Desiccate at -20°C, protected from light and air |
Pharmacological Mechanisms of Action
Agrimol B exhibits a multi-target pharmacological profile, primarily modulating cellular metabolism and survival pathways.
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Anti-Adipogenic Activity: Agrimol B is an orally active and potent SIRT1 (Silent Information Regulator 1) activator. It induces the cytoplasm-to-nucleus shuttle of SIRT1, which subsequently downregulates the expression of key adipogenic transcription factors, including PPARγ and C/EBPα. This cascade effectively blocks 3T3-L1 adipocyte differentiation at an early stage [1].
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Anticancer Activity: In colorectal cancer models (e.g., HCT116 cells), Agrimol B directly binds to PGC-1α (Peroxisome proliferator-activated receptor-γ coactivator 1α). This binding suppresses downstream targets NRF1 and TFAM, leading to severe mitochondrial dysfunction, accumulation of reactive oxygen species (ROS), and ultimately, caspase-dependent apoptosis [2]. Furthermore, in hepatocellular carcinoma, it has been identified as an inhibitor of NQO1 activity, arresting the cell cycle at the G1 phase[3].
Dual pharmacological pathways of Agrimol B in adipogenesis and cancer apoptosis.
Analytical Methodologies and Pharmacokinetics
To evaluate the preclinical pharmacokinetics of Agrimol B, precise LC-MS (Liquid Chromatography-Mass Spectrometry) methodologies have been established. The absolute bioavailability of Agrimol B in rat models is relatively low (16.4–18.0%), necessitating highly sensitive quantification techniques [4].
Table 2: Pharmacokinetic & Analytical Parameters
| Parameter | Value / Description |
| Absolute Bioavailability | 16.4 - 18.0% (Rat model) |
| Limit of Quantification (LOQ) | 8.025 ng/mL |
| Analytical Method | LC-MS (Selected Ion Monitoring) |
| Target m/z Transition | 681.3 (Agrimol B) |
| Internal Standard (IS) | Dryocrassin ABBA (m/z 819.4) |
Step-by-Step LC-MS Analytical Workflow
Causality & Rationale: The choice of a Zorbax CN (cyano) column over a traditional C18 column is deliberate. Cyano stationary phases provide unique dipole-dipole interactions, which offer superior selectivity for highly hydroxylated phenolic compounds like Agrimol B, preventing co-elution with highly hydrophobic endogenous plasma lipids. Dryocrassin ABBA is selected as the internal standard due to its structural homology (another phloroglucinol), ensuring identical extraction recoveries and ionization suppression profiles, thus creating a self-validating quantification system.
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Sample Preparation: Aliquot 100 μL of rat plasma into a microcentrifuge tube.
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Internal Standard Addition: Add 10 μL of Dryocrassin ABBA working solution. Rationale: Early addition ensures the IS accounts for any volumetric losses during protein precipitation.
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Protein Precipitation: Add 300 μL of ice-cold acetonitrile. Vortex for 3 minutes and centrifuge at 12,000 rpm for 10 minutes at 4°C.
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Supernatant Recovery: Transfer the clear supernatant to an autosampler vial.
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Chromatographic Separation: Inject 10 μL onto a Zorbax CN column (150 × 4.6 mm, 5 μm). Use an isocratic elution of acetonitrile:water (15:85, v/v) at a flow rate of 0.6 mL/min.
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Mass Spectrometry Detection: Operate in negative electrospray ionization (ESI-) mode. Monitor m/z transitions at 681.3 (Agrimol B) and 819.4 (IS).
Self-validating LC-MS workflow for the quantification of Agrimol B in plasma.
Experimental Workflows and Self-Validating Protocols
Protocol: In Vitro Assessment of Mitochondrial Dysfunction in HCT116 Cells
To validate Agrimol B's mechanism of action on the PGC-1α/NRF1/TFAM pathway, mitochondrial integrity must be assessed.
Causality & Rationale: MitoTracker Red CMXRos is a lipophilic cationic dye. Its accumulation in mitochondria is strictly dependent upon an active membrane potential (ΔΨm). If Agrimol B successfully disrupts the PGC-1α axis, the mitochondria will depolarize, preventing dye accumulation. Hoechst 33342 is used concurrently as a self-validating nuclear counterstain; because its binding to DNA is independent of metabolic state, it confirms that the lack of MitoTracker signal is due to mitochondrial depolarization and not an artifact of cell loss or focal plane drift.
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Cell Culture & Seeding: Seed HCT116 human colon cancer cells in a 6-well glass-bottom plate at a density of
cells/well. Incubate overnight at 37°C in 5% CO2. -
Compound Treatment: Treat cells with Agrimol B at established IC50-relevant concentrations (e.g., 0, 144, 288, and 576 nM) for 24 hours. Include a vehicle control (0.1% DMSO).
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Dye Preparation: Prepare a staining solution containing 100 nM MitoTracker Red CMXRos and 1 μg/mL Hoechst 33342 in serum-free medium.
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Staining: Aspirate the culture medium, wash cells gently with PBS, and add the staining solution. Incubate in the dark for 30 minutes at 37°C.
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Fixation (Optional but recommended for stability): Wash cells with warm PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
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Imaging: Acquire images using a confocal laser scanning microscope. Measure the mean fluorescence intensity of the red channel (MitoTracker) normalized to the blue channel (Hoechst) to quantify mitochondrial depolarization.
References
- BioCrick. "Agrimol B | CAS:55576-66-4 | Phenols | High Purity".
- Frontiers.
- ConnectSci.
- BOC Sciences. "CAS 55576-66-4 (Agrimol B)".
- NIH PubMed. "[Studies on the chemical constituents from the root-sprouts of Agrimonia pilosa Ledeb]". Yao Xue Xue Bao.
